molecular formula C21H17D7F2N6O3S B1164103 Deshydroxyethylticagrelor-d7

Deshydroxyethylticagrelor-d7

Cat. No.: B1164103
M. Wt: 485.559
Attention: For research use only. Not for human or veterinary use.
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Description

Deshydroxyethylticagrelor-d7 is a deuterated analog of deshydroxyethylticagrelor, a key metabolite of the antiplatelet drug ticagrelor. Ticagrelor acts as a reversible P2Y12 receptor antagonist, inhibiting platelet aggregation in cardiovascular diseases. The deuterated form (denoted by "-d7") incorporates seven deuterium atoms, typically replacing hydrogen at specific positions to alter pharmacokinetic properties, such as metabolic stability and half-life. This compound is primarily used in research settings as an internal standard for quantitative analysis via mass spectrometry due to its isotopic distinction from non-deuterated analogs .

Key characteristics from available evidence:

Properties

Molecular Formula

C21H17D7F2N6O3S

Molecular Weight

485.559

Origin of Product

United States

Comparison with Similar Compounds

Ticagrelor and Its Metabolites

Ticagrelor : The parent drug undergoes hepatic metabolism to form active metabolites, including deshydroxyethylticagrelor. Unlike deuterated analogs, ticagrelor has a shorter half-life (~7–9 hours) and requires twice-daily dosing.

Deshydroxyethylticagrelor : This metabolite retains P2Y12 inhibitory activity but exhibits reduced plasma exposure compared to ticagrelor. The absence of deuterium results in faster metabolic clearance.

Deshydroxyethylticagrelor-d7 :

  • Application : Used as an isotopic internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for precise quantification of ticagrelor metabolites in biological matrices .

Other Deuterated Pharmaceuticals

Deuterated drugs, such as deutetrabenazine (a vesicular monoamine transporter inhibitor), demonstrate how deuterium substitution enhances metabolic stability. For example, deutetrabenazine’s half-life is ~9–10 hours, compared to ~4–5 hours for non-deuterated tetrabenazine. While direct data for this compound is unavailable, its deuterated structure likely confers similar advantages in analytical reproducibility and metabolic tracking .

Comparative Pharmacokinetic and Analytical Properties

Parameter Ticagrelor Deshydroxyethylticagrelor This compound Deutetrabenazine
Molecular Weight (g/mol) 522.57 478.50 ~485.50 (estimated) 328.41
Deuterium Atoms 0 0 7 6
Primary Use Therapeutic Active Metabolite Analytical Standard Therapeutic
Half-Life 7–9 hours ~5–7 hours Hypothetically extended 9–10 hours
Regulatory Status Approved N/A Controlled product Approved

Research Findings and Limitations

Analytical Advantages

This compound’s deuterium labeling minimizes isotopic interference in mass spectrometry, improving accuracy in metabolite quantification. This is critical for pharmacokinetic studies requiring high sensitivity .

Stability Challenges

Despite deuterium’s stabilizing effects, highlights its short shelf life and restricted freight conditions, suggesting inherent instability compared to non-deuterated counterparts. This contrasts with deutetrabenazine, which is formulated for therapeutic durability.

Gaps in Evidence

The provided sources lack direct comparative data (e.g., IC50 values, clinical efficacy). For instance:

  • discusses unrelated compounds (Dexamethasone/Trichlormethiazide).
  • details a structurally distinct compound (DESMETHYLDOXEPIN).

Thus, comparisons rely on extrapolation from deuterated drug principles and ticagrelor’s known pharmacology.

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